![molecular formula C30H37ClO2Si B561946 Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane CAS No. 1020719-26-9](/img/structure/B561946.png)
Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane
Overview
Description
Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane is a complex organic compound characterized by its unique structural features. This compound is notable for its deuterium labeling at the 3,3,4,4,4 positions, which can be useful in various scientific studies, including those involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane typically involves multiple steps, including the introduction of the deuterium atoms and the formation of the butene backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry (E/Z isomerism) and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve the necessary purity and isotopic labeling. The use of automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane is used as a model compound for studying reaction mechanisms and isotopic effects. Its deuterium labeling makes it particularly valuable for kinetic isotope effect studies.
Biology
In biological research, this compound can be used to investigate metabolic pathways and enzyme mechanisms. The deuterium atoms can serve as tracers, allowing researchers to track the compound’s transformation within biological systems.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties or as a diagnostic tool. Its unique structure could interact with specific biological targets, offering insights into drug design and development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for more complex molecules. Its stability and reactivity make it a versatile building block in synthetic chemistry.
Mechanism of Action
The mechanism by which Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and reaction rates, providing unique insights into its behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene (without deuterium labeling)
- (3,3,4,4,4-d5)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene (without E/Z isomerism)
Uniqueness
The uniqueness of Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane lies in its combination of deuterium labeling and E/Z isomerism. This combination allows for detailed studies of isotopic effects and stereochemistry, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClO2Si/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)32-22-21-31)25-15-19-27(20-16-25)33-34(5,6)30(2,3)4/h8-20H,7,21-22H2,1-6H3/i1D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAPRONGKJOXCU-WRMAMSRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCCl)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=C(C1=CC=C(C=C1)OCCCl)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106440 | |
| Record name | 1-(2-Chloroethoxy)-4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-26-9 | |
| Record name | 1-(2-Chloroethoxy)-4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
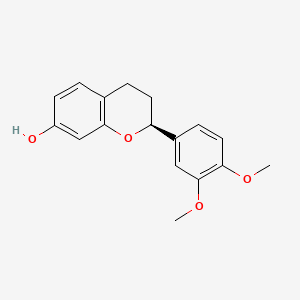
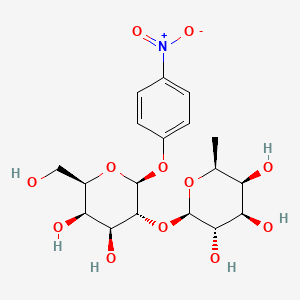
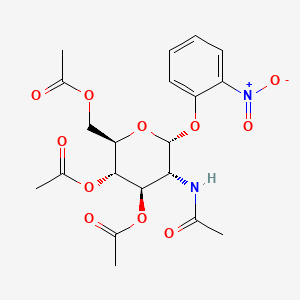
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)
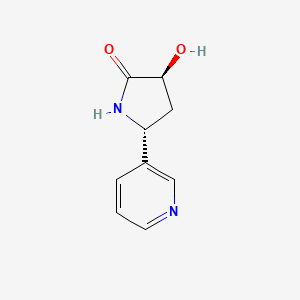
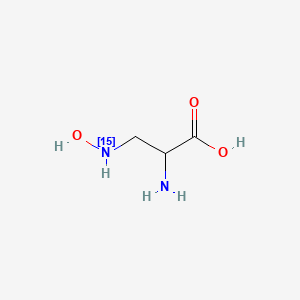
![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
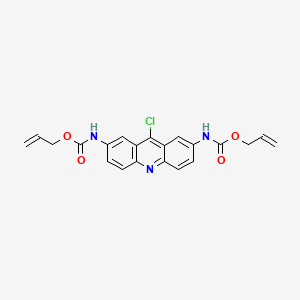
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
